Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate
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Overview
Description
Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate typically involves the condensation of ethyl 4-fluoropentanoate with acetylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate involves its interaction with molecular targets through the hydrazone linkage. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom may also enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-acetylhydrazinylidene)propanoate
- Ethyl 3-(2-benzoylhydrazinylidene)-4-fluoropentanoate
- Ethyl 3-(2-carbamoylhydrazinylidene)-4-fluoropentanoate
Uniqueness
Ethyl 3-(2-acetylhydrazinylidene)-4-fluoropentanoate is unique due to the presence of both the fluorine atom and the acetylhydrazine moiety. The fluorine atom can enhance the compound’s chemical stability and biological activity, while the acetylhydrazine group allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
377755-27-6 |
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Molecular Formula |
C9H15FN2O3 |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
ethyl 3-(acetylhydrazinylidene)-4-fluoropentanoate |
InChI |
InChI=1S/C9H15FN2O3/c1-4-15-9(14)5-8(6(2)10)12-11-7(3)13/h6H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
RFCBGDLQTCCXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C)C(C)F |
Origin of Product |
United States |
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